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Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties

of 2-chloro-3-methyl-2-butene (CAS No: 17773-65-8), a chlorinated alkene of interest in

various chemical syntheses. While not directly involved in biological signaling pathways, its

thermodynamic characteristics are crucial for process design, safety analysis, and

understanding its reactivity as a potential intermediate or solvent in pharmaceutical

manufacturing. This document summarizes key thermodynamic data, details the experimental

protocols for their determination, and presents a logical framework for understanding the

interplay of these properties. All quantitative data, primarily from computational models, are

presented in structured tables for clarity.

Introduction
2-Chloro-3-methyl-2-butene is a halogenated organic compound with the molecular formula

C₅H₉Cl. Its structure, featuring a double bond and a chlorine atom on one of the sp²-hybridized

carbons, imparts a unique reactivity profile. A thorough understanding of its thermodynamic

properties, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for

predicting its behavior in chemical reactions, designing safe and efficient manufacturing

processes, and for purification through methods like distillation. This guide serves as a

centralized resource for these critical data and the methodologies used to obtain them.
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Core Thermodynamic Data
The following tables summarize the key thermodynamic properties for 2-chloro-3-methyl-2-
butene. It is important to note that the available data are predominantly derived from

computational estimation methods, such as the Joback group contribution method. While

experimental data are indexed in databases like the NIST/TRC Web Thermo Tables, they are

often behind paywalls and not publicly disseminated in primary literature.[1] Calculated values,

however, provide valuable estimates for process modeling and initial safety assessments.

Table 1: Calculated Thermodynamic Properties of 2-Chloro-3-Methyl-2-Butene[2]

Property Symbol Value Unit
Source /
Method

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG° 42.41 kJ/mol Joback Method

Standard

Enthalpy of

Formation (gas)

ΔfH°gas -64.63 kJ/mol Joback Method

Enthalpy of

Vaporization
ΔvapH° 31.23 kJ/mol Joback Method

Enthalpy of

Fusion
ΔfusH° 10.48 kJ/mol Joback Method

Normal Boiling

Point
Tboil 355.15 K Joback Method

Critical Pressure Pc 3572.80 kPa Joback Method

Table 2: Molecular and Physical Properties[2][3]
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Property Symbol Value Unit
Source /
Method

Molecular

Formula
- C₅H₉Cl - -

Molecular Weight MW 104.58 g/mol IUPAC

McGowan's

Characteristic

Volume

McVol 89.250 ml/mol
McGowan

Method

Octanol/Water

Partition

Coefficient

logPoct/wat 2.539 - Crippen Method

Experimental Protocols for Thermodynamic
Characterization
The determination of the thermodynamic properties listed above relies on a suite of well-

established experimental techniques. Below are detailed methodologies for the key

experiments.

Calorimetry: Measuring Enthalpies and Heat Capacities
Calorimetry is the science of measuring heat flow associated with chemical reactions or

physical changes. Different types of calorimetry are used to determine specific thermodynamic

properties.

3.1.1. Adiabatic Calorimetry for Heat Capacity (Cp)

This method is used to measure the heat capacity of a substance as a function of temperature.

Principle: An adiabatic calorimeter is designed to prevent any heat exchange between the

sample and its surroundings. A known quantity of electrical energy (heat) is supplied to the

sample, and the resulting temperature increase is precisely measured.

Methodology:
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A precisely weighed sample of 2-chloro-3-methyl-2-butene is placed in a sealed

container within the calorimeter.

The system is brought to a desired starting temperature and allowed to equilibrate.

A known amount of electrical energy (Q) is passed through a heater in thermal contact

with the sample.

The temperature change (ΔT) of the sample is monitored with a high-precision

thermometer (e.g., a platinum resistance thermometer).

The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.

This process is repeated over a range of temperatures to determine the temperature

dependence of the heat capacity.

3.1.2. Bomb Calorimetry for Enthalpy of Combustion (ΔcH°)

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the

experimentally measured enthalpy of combustion.

Principle: The substance is completely combusted in a constant-volume container (the

"bomb") filled with excess oxygen. The heat released by the exothermic reaction is absorbed

by the surrounding water bath, and the temperature increase is measured.

Methodology:

A weighed sample of 2-chloro-3-methyl-2-butene is placed in a crucible inside a high-

pressure stainless steel bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known mass of water in an insulated container (the

calorimeter).

The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse.
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The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated based on the temperature rise and the previously

determined heat capacity of the calorimeter system. Corrections are made for the

combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

3.1.3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion (ΔfusH°)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.

Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat,

resulting in a measurable difference in heat flow compared to the inert reference.

Methodology:

A small, weighed sample of 2-chloro-3-methyl-2-butene is hermetically sealed in a pan.

An empty sealed pan is used as a reference.

Both pans are placed in the DSC instrument and heated at a constant rate.

The instrument records the differential heat flow between the sample and the reference as

a function of temperature.

The melting point (Tfus) is identified as the onset temperature of the endothermic peak.

The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.

Vapor Pressure Measurement
Vapor pressure is a critical property for distillation design and safety assessments. Several

methods can be employed for its measurement.

3.2.1. Static Method

Principle: This method directly measures the pressure of the vapor in thermodynamic

equilibrium with its condensed phase (liquid or solid) at a given temperature in a closed

system.
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Methodology:

A purified sample of 2-chloro-3-methyl-2-butene is placed in a thermostatted vessel

connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

The sample is thoroughly degassed to remove any dissolved air.

The vessel is heated to a specific temperature and allowed to reach thermal and phase

equilibrium.

The pressure of the vapor is directly read from the pressure sensor.

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

3.2.2. Ebulliometry (Boiling Point Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals

the external pressure. By measuring the boiling point at various applied pressures, the vapor

pressure curve can be constructed.

Methodology:

The liquid sample is placed in an ebulliometer, an apparatus that allows for precise

measurement of the boiling temperature under controlled pressure.

The system pressure is set and controlled by a vacuum pump and a pressure controller.

The liquid is heated until it boils, and the steady-state temperature is recorded.

The procedure is repeated for a range of pressures.

The enthalpy of vaporization (ΔvapH°) can be derived from the vapor pressure data using

the Clausius-Clapeyron equation.

Visualization of Thermodynamic Relationships
The following diagram illustrates the logical flow of how key thermodynamic properties are

determined and interconnected. Experimental techniques provide fundamental data, which can
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then be used to derive other important thermodynamic quantities.

Experimental Determination

Directly Measured Properties

Derived Thermodynamic Properties

Bomb Calorimetry

Enthalpy of Combustion
(ΔcH°)

Measures

Adiabatic Calorimetry

Heat Capacity
(Cp)

Measures

Differential Scanning Calorimetry

Enthalpy of Fusion
(ΔfusH°)

Measures

Ebulliometry / Static Method

Vapor Pressure
(Pvap vs. T)

Measures

Enthalpy of Formation
(ΔfH°)

Used to Calculate
(via Hess's Law)

Standard Entropy
(S°)

Used to Calculate
(S = ∫(Cp/T)dT)

Enthalpy of Vaporization
(ΔvapH°)

Used to Calculate
(via Clausius-Clapeyron Eq.)

Gibbs Free Energy of Formation
(ΔfG°)

Combines with S° ΔfG° = ΔfH° - TΔfS°

Click to download full resolution via product page

Fig. 1: Interrelationship of thermodynamic properties and experimental techniques.

Conclusion
This technical guide has synthesized the available thermodynamic data for 2-chloro-3-methyl-
2-butene and outlined the standard experimental protocols for their determination. While

readily available quantitative data are primarily computational, they provide essential estimates

for scientific and industrial applications. The detailed methodologies and the conceptual

diagram offer researchers and drug development professionals a robust framework for

understanding, and if necessary, experimentally verifying the thermodynamic profile of this
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compound. Accurate thermodynamic data are indispensable for ensuring the safety, efficiency,

and scalability of chemical processes involving 2-chloro-3-methyl-2-butene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Butene, 2-chloro-3-methyl- [webbook.nist.gov]

2. 2-Butene, 2-chloro-3-methyl- (CAS 17773-65-8) - Chemical & Physical Properties by
Cheméo [chemeo.com]

3. Page loading... [wap.guidechem.com]

To cite this document: BenchChem. [Thermodynamic Properties of 2-Chloro-3-Methyl-2-
Butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104530#thermodynamic-properties-of-2-chloro-3-
methyl-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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